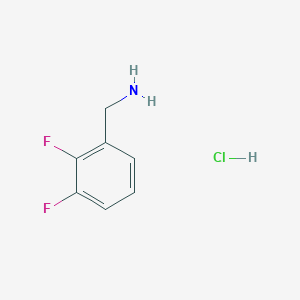
2,3-Difluorobenzylamine HCl
概要
説明
2,3-Difluorobenzylamine hydrochloride (2,3-Difluorobenzylamine HCl) is a chemical compound belonging to the class of aromatic amines. It is characterized by the presence of two fluorine atoms on the benzene ring, which significantly influences its chemical properties and reactivity. This compound is a colorless liquid with a molecular formula of C7H7F2N and a molecular weight of 143.13 g/mol.
準備方法
Synthetic Routes and Reaction Conditions: 2,3-Difluorobenzylamine HCl can be synthesized through various methods, including the reduction of 2,3-difluorobenzonitrile. One common approach involves using a nitrile oxidoreductase enzyme to reduce 2,3-difluorobenzonitrile to 2,3-difluorobenzylamine. This method is environmentally friendly and suitable for industrial mass production.
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to optimize the production efficiency.
化学反応の分析
Types of Reactions: 2,3-Difluorobenzylamine HCl can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of 2,3-difluorobenzaldehyde or 2,3-difluorobenzoic acid.
Reduction: Reduction reactions can produce 2,3-difluorobenzylamine or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
科学的研究の応用
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is utilized in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Industry: 2,3-Difluorobenzylamine HCl is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which 2,3-Difluorobenzylamine HCl exerts its effects depends on the specific application. In biochemical studies, the compound may interact with enzymes or receptors, influencing their activity. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound towards its molecular targets.
類似化合物との比較
2,3-Difluorobenzylamine HCl is similar to other fluorinated benzylamines, such as 2,4-difluorobenzylamine and 3,4-difluorobenzylamine its unique position of fluorine atoms on the benzene ring gives it distinct chemical and physical properties
Is there anything specific you would like to know more about?
特性
IUPAC Name |
(2,3-difluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N.ClH/c8-6-3-1-2-5(4-10)7(6)9;/h1-3H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPMGEZJLKWSAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


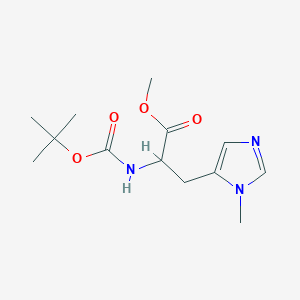
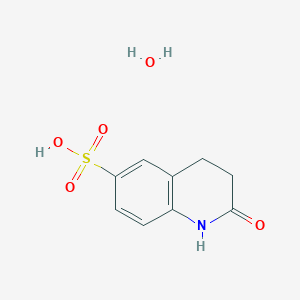
![Methyl 3-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1430283.png)


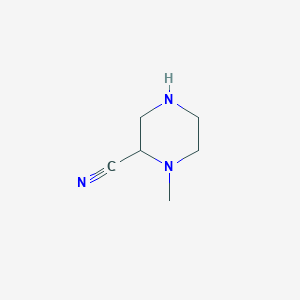
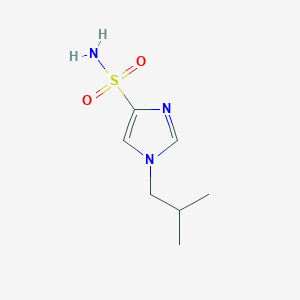


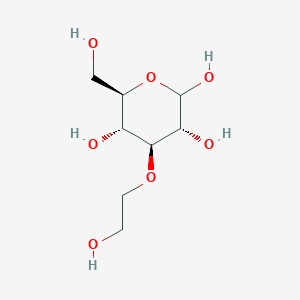
![10-(4-Methoxyphenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; methanol](/img/structure/B1430296.png)
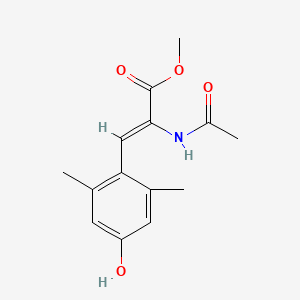
![3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B1430299.png)

